4-((1H-pyrazol-1-yl)methyl)-1-((3-fluorobenzyl)sulfonyl)piperidine
Description
Properties
IUPAC Name |
1-[(3-fluorophenyl)methylsulfonyl]-4-(pyrazol-1-ylmethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2S/c17-16-4-1-3-15(11-16)13-23(21,22)20-9-5-14(6-10-20)12-19-8-2-7-18-19/h1-4,7-8,11,14H,5-6,9-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJRACFFWLADQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)S(=O)(=O)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-pyrazol-1-yl)methyl)-1-((3-fluorobenzyl)sulfonyl)piperidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the pyrazolylmethyl group through nucleophilic substitution. The final step involves the sulfonylation of the piperidine ring with 3-fluorobenzylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and other advanced industrial techniques can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((1H-pyrazol-1-yl)methyl)-1-((3-fluorobenzyl)sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazolylmethyl and fluorobenzylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
4-((1H-pyrazol-1-yl)methyl)-1-((3-fluorobenzyl)sulfonyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((1H-pyrazol-1-yl)methyl)-1-((3-fluorobenzyl)sulfonyl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and spectral differences between 4-((1H-pyrazol-1-yl)methyl)-1-((3-fluorobenzyl)sulfonyl)piperidine and analogous compounds.
Table 1: Comparative Analysis of Piperidine-Pyrazole-Sulfonyl Derivatives
Structural and Functional Insights
Core Modifications: The target compound’s 3-fluorobenzylsulfonyl group distinguishes it from the p-tolyl-trifluoromethyl-phenylsulfonyl substituent in , which increases steric bulk and electron-withdrawing effects. Fluorine atoms improve membrane permeability and metabolic stability compared to non-halogenated analogs .
Synthetic Routes :
- The target compound likely follows a sulfonylation pathway similar to , where piperidine reacts with a sulfonyl chloride precursor. In contrast, employs MgCl₂/Pyry-BF₄ for late-stage functionalization of celecoxib derivatives, enabling regioselective sulfonyl chloride formation.
Spectral Characterization :
- While the target compound lacks reported spectral data, analogs in show distinct ¹⁹F NMR signals (δ -62 ppm for CF₃ groups) and IR peaks for sulfonyl S=O stretching (~1350 cm⁻¹). The absence of ketone or morpholine moieties in the target compound would result in divergent spectral profiles compared to .
Biological Relevance :
- Piperidine-4-one derivatives (e.g., ) exhibit conformational rigidity due to the ketone group, which may enhance binding specificity. However, the target compound’s methyl-linked pyrazole could offer greater rotational freedom for target accommodation.
Biological Activity
The compound 4-((1H-pyrazol-1-yl)methyl)-1-((3-fluorobenzyl)sulfonyl)piperidine is a novel synthetic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This compound integrates a piperidine core with pyrazole and sulfonyl functionalities, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C_{15}H_{18}F_N_3O_2S. Its structure can be represented as follows:
This structure is characterized by:
- A piperidine ring , which is often associated with various biological activities including analgesic and anti-inflammatory effects.
- A pyrazole group , known for its role in anticancer and anti-inflammatory activities.
- A sulfonyl moiety , which enhances solubility and bioavailability.
Antibacterial Activity
Recent studies have indicated that compounds containing piperidine and sulfonamide functionalities exhibit significant antibacterial properties. For instance, derivatives of piperidine have shown efficacy against various bacterial strains, including Salmonella typhi and Bacillus subtilis, with moderate to strong activity reported . The compound has been evaluated for its antibacterial potential, yielding promising results.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Staphylococcus aureus | Weak to Moderate |
| Escherichia coli | Weak to Moderate |
Enzyme Inhibition
The compound has been assessed for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly significant as it relates to neurodegenerative diseases like Alzheimer's. The IC50 values for enzyme inhibition were found to be notably low, indicating high potency:
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 |
| Urease | 0.63 ± 0.001 |
These findings suggest that the compound could serve as a lead for developing new therapeutic agents targeting these enzymes.
Anticancer Activity
The anticancer potential of similar compounds has been widely documented. The incorporation of pyrazole into the structure enhances its activity against various cancer cell lines. Preliminary results indicate that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest, although further studies are required to elucidate these pathways fully.
Case Studies
Several case studies have explored the biological activities of related compounds with similar structures:
- Study on Piperidine Derivatives : A series of piperidine derivatives were synthesized and tested for their antibacterial and enzyme inhibitory activities. Results showed that modifications in the sulfonamide group significantly affected their pharmacological profiles .
- Docking Studies : In silico docking studies demonstrated favorable interactions between the compound and target proteins involved in bacterial resistance mechanisms, suggesting a promising avenue for further development .
- In Vivo Studies : Animal model studies are underway to evaluate the therapeutic efficacy and safety profile of this compound, focusing on its potential use in treating bacterial infections and neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
